molecular formula C14H23NO2 B1490492 [(3,4-Dimethoxyphenyl)methyl](3-methylbutan-2-yl)amine CAS No. 1038279-13-8

[(3,4-Dimethoxyphenyl)methyl](3-methylbutan-2-yl)amine

Cat. No.: B1490492
CAS No.: 1038279-13-8
M. Wt: 237.34 g/mol
InChI Key: UYTVBQLXAZEPRF-UHFFFAOYSA-N
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Description

[(3,4-Dimethoxyphenyl)methyl](3-methylbutan-2-yl)amine is a useful research compound. Its molecular formula is C14H23NO2 and its molecular weight is 237.34 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is a chemical compound of the phenethylamine class , which are known to interact with various neurotransmitter systems in the brain.

Mode of Action

It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . This suggests that it may interact with dopamine receptors in the brain, potentially influencing the release or reuptake of this neurotransmitter.

Result of Action

As a phenethylamine derivative, it may have some activity as a monoamine oxidase inhibitor , potentially leading to increased levels of monoamine neurotransmitters in the brain.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-methylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-10(2)11(3)15-9-12-6-7-13(16-4)14(8-12)17-5/h6-8,10-11,15H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTVBQLXAZEPRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)NCC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.